molecular formula C10H14Cl2N2O2 B14424207 5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride CAS No. 84509-40-0

5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride

Cat. No.: B14424207
CAS No.: 84509-40-0
M. Wt: 265.13 g/mol
InChI Key: NGDIVVORNGXIJI-UHFFFAOYSA-N
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Description

5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a pyridine ring, an azabicyclo octane core, and two dioxane rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(32Common synthetic routes may involve the use of carboxylic acid chlorides, amines, and other reagents under specific conditions such as reflux in organic solvents like xylene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and azabicyclo compounds, such as:

Uniqueness

5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride is unique due to its specific bicyclic structure and the presence of both pyridine and dioxane rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

84509-40-0

Molecular Formula

C10H14Cl2N2O2

Molecular Weight

265.13 g/mol

IUPAC Name

5-pyridin-3-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane;dihydrochloride

InChI

InChI=1S/C10H12N2O2.2ClH/c1-2-8(4-11-3-1)10-7-12-5-9(14-10)6-13-10;;/h1-4,9,12H,5-7H2;2*1H

InChI Key

NGDIVVORNGXIJI-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(O2)(CN1)C3=CN=CC=C3.Cl.Cl

Origin of Product

United States

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